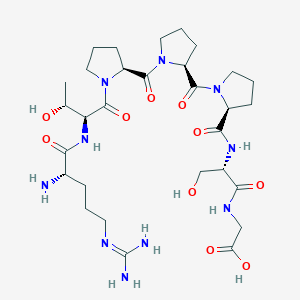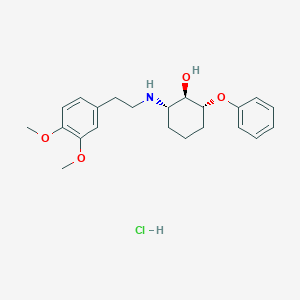
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- is a chemical compound that is commonly used in scientific research. It is also known as Phenoxybenzamine hydrochloride, which is an alpha-adrenergic antagonist used to treat high blood pressure.
Mécanisme D'action
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- acts as an alpha-adrenergic antagonist by blocking the binding of norepinephrine and epinephrine to alpha-adrenergic receptors. This results in the relaxation of smooth muscle in blood vessels, leading to a decrease in blood pressure.
Effets Biochimiques Et Physiologiques
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- has been shown to have several biochemical and physiological effects. It has been shown to decrease blood pressure and heart rate in animal models. It has also been shown to decrease the contractility of smooth muscle in blood vessels, leading to vasodilation. Additionally, it has been shown to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- in lab experiments is its well-established mechanism of action as an alpha-adrenergic antagonist. This makes it a useful tool for investigating the role of alpha-adrenergic receptors in the cardiovascular system. However, one limitation is that it can have off-target effects on other receptors, which may complicate data interpretation.
Orientations Futures
There are several future directions for research on Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)-. One direction is to investigate its potential use in the treatment of other cardiovascular diseases, such as pulmonary hypertension. Another direction is to investigate its effects on other systems in the body, such as the immune system. Additionally, future research could focus on developing more selective alpha-adrenergic antagonists with fewer off-target effects.
Méthodes De Synthèse
The synthesis of Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- involves the reaction of 2-chloro-1-(3,4-dimethylphenyl)ethanol with 2-phenoxyaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Applications De Recherche Scientifique
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- has been extensively used in scientific research for its alpha-adrenergic blocking properties. It has been used in studies investigating the role of alpha-adrenergic receptors in the regulation of blood pressure, heart rate, and vascular tone. It has also been used in studies investigating the effects of alpha-adrenergic antagonists on the cardiovascular system in animal models.
Propriétés
Numéro CAS |
108692-73-5 |
|---|---|
Nom du produit |
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- |
Formule moléculaire |
C22H30ClNO4 |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
(1R,2S,6R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-phenoxycyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H29NO4.ClH/c1-25-19-12-11-16(15-21(19)26-2)13-14-23-18-9-6-10-20(22(18)24)27-17-7-4-3-5-8-17;/h3-5,7-8,11-12,15,18,20,22-24H,6,9-10,13-14H2,1-2H3;1H/t18-,20+,22+;/m0./s1 |
Clé InChI |
HNCKRYWYTNBNCO-BHRDPBMWSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CCN[C@H]2CCC[C@H]([C@@H]2O)OC3=CC=CC=C3)OC.Cl |
SMILES |
COC1=C(C=C(C=C1)CCNC2CCCC(C2O)OC3=CC=CC=C3)OC.Cl |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC2CCCC(C2O)OC3=CC=CC=C3)OC.Cl |
Autres numéros CAS |
108692-73-5 |
Synonymes |
(1-alpha,2-beta,6-beta)-2-((2-(3,4-Dimethylphenyl)ethyl)amino)-6-pheno xycyclohexanol HCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)
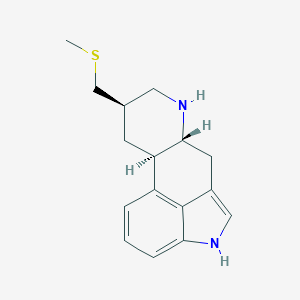
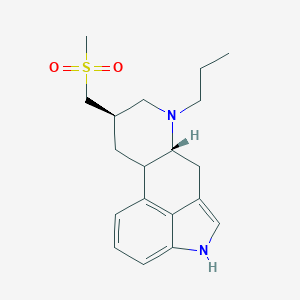
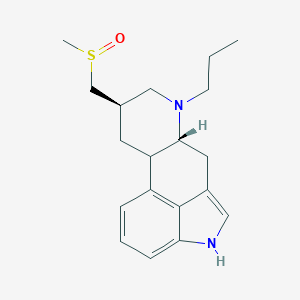
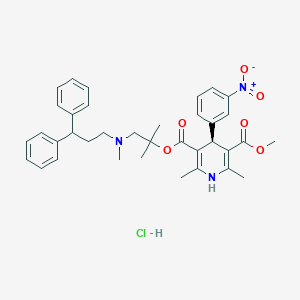
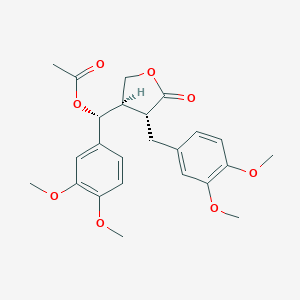
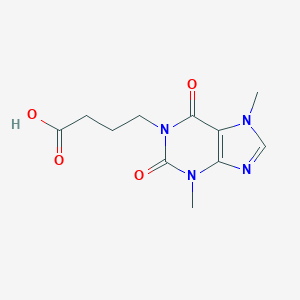
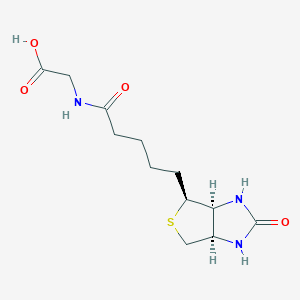
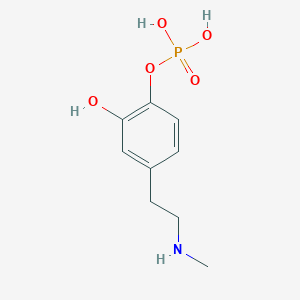
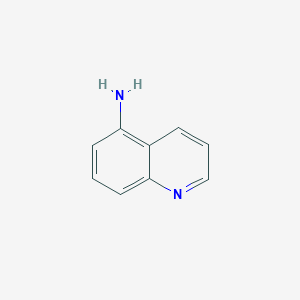
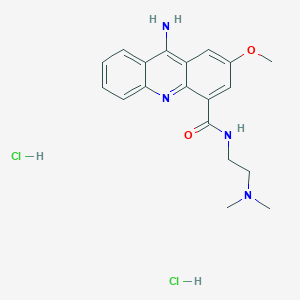
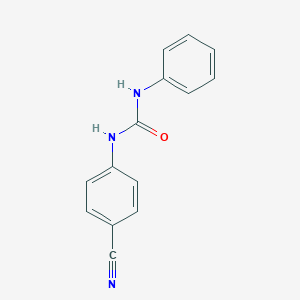
![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)
